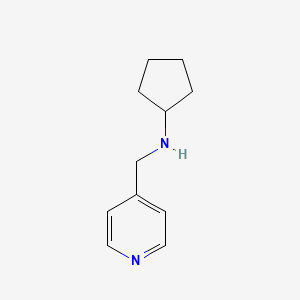

Cyclopentyl-pyridin-4-ylmethyl-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(pyridin-4-ylmethyl)cyclopentanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-2-4-11(3-1)13-9-10-5-7-12-8-6-10/h5-8,11,13H,1-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQODUXHYMFCDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90359377 | |

| Record name | Cyclopentyl-pyridin-4-ylmethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626210-39-7 | |

| Record name | Cyclopentyl-pyridin-4-ylmethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of Cyclopentyl-pyridin-4-ylmethyl-amine

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information provided is based on publicly available data and established scientific principles.

Executive Summary

Cyclopentyl-pyridin-4-ylmethyl-amine is a secondary amine containing a cyclopentyl group and a pyridin-4-ylmethyl group. As of the date of this publication, specific experimentally determined physical properties for this compound are not extensively documented in publicly accessible literature. However, by examining the properties of its constituent chemical moieties—cyclopentylamine and 4-(aminomethyl)pyridine—we can infer its likely characteristics. This guide provides a summary of the known physical properties of these related compounds, outlines standard experimental protocols for determining such properties, and presents a logical workflow for the physical characterization of a novel amine like this compound. The molecular formula for this compound is C₁₁H₁₆N₂, corresponding to a molecular weight of 176.26 g/mol . A dihydrochloride salt of this compound is cataloged under CAS number 152434-44-1.[1]

Predicted and Comparative Physical Properties

While specific experimental data for this compound is unavailable, its physical properties can be estimated by analyzing its structural components. The molecule combines a non-polar cycloaliphatic group (cyclopentyl) with a polar aromatic group (pyridin-4-ylmethyl). This structure suggests it will be a liquid at room temperature with a relatively high boiling point, likely soluble in organic solvents, and potentially showing some solubility in acidic aqueous solutions due to the basic nitrogen atoms.

For a comparative analysis, the physical properties of its primary amine precursors, Cyclopentylamine and 4-(Aminomethyl)pyridine, are summarized below.

| Property | Cyclopentylamine | 4-(Aminomethyl)pyridine | This compound |

| CAS Number | 1003-03-8[2] | 3731-53-1[3] | Not available (Base); 152434-44-1 (Dihydrochloride)[1] |

| Molecular Formula | C₅H₁₁N[4][5] | C₆H₈N₂[3] | C₁₁H₁₆N₂[1] |

| Molecular Weight | 85.15 g/mol [2][4] | 108.14 g/mol [3] | 176.26 g/mol [1] |

| Appearance | Colorless liquid[4][5] | Liquid[3] | Predicted to be a liquid |

| Melting Point | -85 °C to -82.7 °C[4][6] | -8 °C[3] | Predicted to be low |

| Boiling Point | 106-108 °C[2][4] | 230 °C[3] | Predicted to be >200 °C |

| Density | 0.8512 to 0.863 g/cm³ at 25 °C[2][4] | 1.065 g/mL at 25 °C[3] | Predicted to be between 0.9 and 1.1 g/mL |

| Refractive Index | n20/D 1.450[2] | n20/D 1.552[3] | Not available |

| Solubility | Soluble in water and organic solvents[5] | Soluble in water[7] | Predicted to be soluble in organic solvents and acidic aqueous solutions |

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for the experimental determination of the key physical properties of a novel amine compound such as this compound.

The melting point is a fundamental property used for identification and purity assessment of solid compounds.[8]

-

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)[9]

-

Thermometer

-

Mortar and pestle

-

-

Protocol:

-

Sample Preparation: If the amine is a solid, a small amount is finely ground using a mortar and pestle.[9] The powdered sample is then packed into a capillary tube to a depth of 2-3 mm.[10]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Approximate Melting Point: A rapid heating run (10-20 °C/min) is performed to determine an approximate melting range.[11]

-

Accurate Melting Point: The apparatus is allowed to cool. A fresh sample is heated rapidly to about 20 °C below the approximate melting point, and then the heating rate is slowed to 1-2 °C/min.[11]

-

Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting point is reported as the range T₁-T₂. For a pure compound, this range is typically narrow (0.5-1.5 °C).[8][11]

-

For liquid compounds, the boiling point is a key characteristic property. The Thiele tube method is suitable for small sample volumes.[12]

-

Apparatus:

-

Thiele tube[12]

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or microburner

-

-

Protocol:

-

Sample Preparation: A small amount of the liquid amine (0.5-1 mL) is placed in the small test tube. A capillary tube is placed inside the test tube with the open end down.[12]

-

Apparatus Assembly: The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. This assembly is then clamped inside a Thiele tube containing heating oil.[12]

-

Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will bubble out.[12]

-

Observation: Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.

-

Data Recording: The heat source is removed. The liquid will begin to cool and will be drawn into the capillary tube at the moment the external pressure equals the vapor pressure of the substance. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[12]

-

Solubility tests provide information about the polarity and the presence of acidic or basic functional groups.[13]

-

Reagents and Solvents:

-

Protocol:

-

A small amount of the compound (approx. 25 mg or 2 drops) is added to a test tube containing ~0.75 mL of the solvent.[15]

-

The tube is agitated vigorously for 10-20 seconds.[16]

-

Water Solubility: The compound is first tested for solubility in water. If soluble, its effect on litmus or pH paper is checked to determine if it is acidic or basic.[13][14]

-

Acid/Base Solubility: If insoluble in water, its solubility in 5% HCl is tested. As an amine, this compound is expected to be basic and should dissolve in dilute acid.[17]

-

Further tests in NaOH and NaHCO₃ can be performed to check for acidic functional groups (not expected for this compound).[15]

-

Solubility is recorded as soluble, partially soluble, or insoluble. For amines, solubility in dilute acid is a strong indicator of its basic character.[17]

-

Mandatory Visualizations

The following diagram illustrates a standard workflow for determining the primary physical properties of a novel amine compound.

Caption: Workflow for the physical characterization of a novel amine.

This diagram outlines the decision-making process for classifying an organic compound based on its solubility.

Caption: Decision tree for solubility-based classification of an organic amine.

References

- 1. 152434-44-1 CAS MSDS (CYCLOPENTYLMETHYL-PYRIDIN-4-YL-AMINE DIHYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Cyclopentylamine 99 1003-03-8 [sigmaaldrich.com]

- 3. 4-(Aminomethyl)pyridine 98 3731-53-1 [sigmaaldrich.com]

- 4. Cyclopentylamine - Wikipedia [en.wikipedia.org]

- 5. CAS 1003-03-8: Cyclopentylamine | CymitQuimica [cymitquimica.com]

- 6. cyclopentylamine [stenutz.eu]

- 7. N-Methyl-4-pyridinamine | 1121-58-0 [chemicalbook.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. davjalandhar.com [davjalandhar.com]

- 10. westlab.com [westlab.com]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. www1.udel.edu [www1.udel.edu]

- 14. scribd.com [scribd.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. chem.ws [chem.ws]

- 17. web.mnstate.edu [web.mnstate.edu]

Cyclopentyl-pyridin-4-ylmethyl-amine chemical structure and IUPAC name

An In-depth Technical Guide to Cyclopentyl-pyridin-4-ylmethyl-amine

This technical guide provides a comprehensive overview of the chemical structure, properties, and a plausible synthetic route for this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Structure and IUPAC Name

The chemical name "this compound" designates a secondary amine substituted with a cyclopentyl group and a pyridin-4-ylmethyl group.

Chemical Structure:

IUPAC Name: N-cyclopentyl-1-(pyridin-4-yl)methanamine

Synonyms:

-

Cyclopentyl(pyridin-4-ylmethyl)amine

-

4-((Cyclopentylamino)methyl)pyridine

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₆N₂ |

| Molecular Weight | 176.26 g/mol |

| XLogP3 | 1.9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

| Exact Mass | 176.131349 g/mol |

| Topological Polar Surface Area | 24.9 Ų |

| Heavy Atom Count | 13 |

| Complexity | 148 |

Experimental Protocols: Synthesis

A plausible and common method for the synthesis of N-cyclopentyl-1-(pyridin-4-yl)methanamine is through reductive amination. This approach involves the reaction of a ketone (cyclopentanone) with a primary amine (pyridin-4-ylmethanamine) in the presence of a reducing agent.

Reaction Scheme:

Detailed Methodology for Reductive Amination:

This protocol is a representative example based on established procedures for reductive amination.[1][2][3][4]

Materials:

-

Cyclopentanone

-

Pyridin-4-ylmethanamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or a similar reducing agent like borane-pyridine complex[4]

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

-

Acetic acid (optional, as a catalyst)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of pyridin-4-ylmethanamine (1.0 equivalent) in dichloromethane (DCM), add cyclopentanone (1.1 equivalents).

-

If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 equivalents) in DCM.

-

Slowly add the reducing agent slurry to the reaction mixture. The addition should be done portion-wise to control any potential exothermic reaction.

-

Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to yield the pure N-cyclopentyl-1-(pyridin-4-yl)methanamine.

Visualization of Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of N-cyclopentyl-1-(pyridin-4-yl)methanamine via reductive amination.

Caption: Synthetic workflow for N-cyclopentyl-1-(pyridin-4-yl)methanamine.

References

Cyclopentyl-pyridin-4-ylmethyl-amine CAS number 626210-39-7

A comprehensive analysis of Cyclopentyl-pyridin-4-ylmethyl-amine and its derivatives reveals their significant role as scaffolds in the development of potent kinase inhibitors, particularly targeting Cyclin-Dependent Kinase 4 (CDK4). While in-depth technical data on the specific molecule this compound (CAS 626210-39-7) is limited in publicly available literature, extensive research on a more complex derivative, 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile, hereafter referred to as Compound 7x, provides a wealth of information relevant to researchers, scientists, and drug development professionals. This guide synthesizes the available data on this key derivative, focusing on its chemical synthesis, biological activity, and mechanism of action.

Chemical Properties and Synthesis

This compound serves as a foundational structural motif. The synthesis of more complex, biologically active molecules like Compound 7x involves multi-step chemical processes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 626210-39-7 | N/A |

| Molecular Formula | C₁₁H₁₆N₂ | N/A |

| Molecular Weight | 176.26 g/mol | N/A |

| Appearance | Not specified | N/A |

| Solubility | Not specified | N/A |

Biological Activity and Mechanism of Action

Compound 7x, a derivative incorporating the cyclopentyl-pyridinyl moiety, has been identified as a potent inhibitor of CDK4, a key regulator of the cell cycle.[1][2] Its mechanism of action involves the inhibition of the CDK4/Cyclin D1 complex, which plays a crucial role in the G1 phase of the cell cycle.[1]

Kinase Inhibition

Compound 7x demonstrates significant inhibitory activity against CDK4 and other related kinases.

Table 2: In Vitro Kinase Inhibitory Activity of Compound 7x

| Kinase | IC₅₀ (nM) |

| CDK4/Cyclin D1 | 5.36 |

| ARK5 | Data not available |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity.[1]

Cytotoxicity

The anti-proliferative effects of Compound 7x have been evaluated across a panel of human cancer cell lines.

Table 3: In Vitro Cytotoxicity of Compound 7x against Human Cancer Cell Lines

| Cell Line | Cancer Type | GI₅₀ (µM) |

| K562 | Chronic Myelogenous Leukemia | 0.03 |

| DU145 | Prostate Cancer | 0.1 |

GI₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cells.[1]

Experimental Protocols

General Synthesis of Pyridopyrimidine Derivatives

The synthesis of the pyridopyrimidine core of compounds like 7x generally involves the condensation of a substituted aminopyridine with a suitable pyrimidine precursor, followed by further modifications.[1] A detailed, step-by-step protocol for a specific analogue, 2-(4-Cyano-pyridin-2-ylamino)-8-cyclopentyl-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7n), is described as starting from 6i and 2-amino-4-cyanopyridine.[1]

In Vitro Kinase Assays

The inhibitory activity of the compounds against CDK4 is determined using in vitro kinase assays. These assays typically involve incubating the kinase, its substrate (e.g., a fragment of the Retinoblastoma protein, Rb), and ATP with varying concentrations of the inhibitor. The extent of substrate phosphorylation is then measured, often using radioisotope-labeled ATP or specific antibodies.

Cell-Based Assays

The cytotoxic effects of the compounds are assessed using cell viability assays, such as the MTT or SRB assay. In these experiments, cancer cell lines are treated with a range of compound concentrations for a defined period. The cell viability is then quantified to determine the concentration at which 50% of cell growth is inhibited (GI₅₀).[1]

Visualizations

Signaling Pathway

The following diagram illustrates the role of the CDK4/Cyclin D1 complex in the cell cycle and the point of inhibition by compounds like 7x.

Caption: CDK4/Cyclin D1 pathway and inhibition.

Experimental Workflow

The general workflow for the synthesis and evaluation of the pyridopyrimidine derivatives is depicted below.

References

- 1. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Role of Cyclopentyl-pyridin-4-ylmethyl-amine in the Synthesis of Novel JAK Inhibitors

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the synthetic utility of the secondary amine, Cyclopentyl-pyridin-4-ylmethyl-amine, in the construction of potential Janus Kinase (JAK) inhibitors. The focus is on its chemical mechanism of action as a key building block in forming the core structure of these targeted therapeutics.

Introduction to JAK Inhibitors and Synthetic Strategy

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade that transmits extracellular signals from cytokines and growth factors to the nucleus, regulating processes like immunity, cell proliferation, and hematopoiesis.[1][2] Dysregulation of this pathway is implicated in a variety of autoimmune diseases and cancers, making JAKs significant therapeutic targets.[3][4]

Many potent JAK inhibitors, including tofacitinib and ruxolitinib, are built upon a core heterocyclic scaffold, most notably the 7H-pyrrolo[2,3-d]pyrimidine (also known as 7-deazapurine).[5][6][7] A common and effective strategy for synthesizing libraries of potential JAK inhibitors involves the functionalization of this core. This is often achieved by introducing diverse amine-containing side chains via a nucleophilic aromatic substitution (SNAr) reaction. The amine reagent plays a crucial role in defining the final molecule's structure, selectivity, and potency.

This guide focuses on the specific role of this compound as a nucleophilic reagent in the synthesis of a representative pyrrolo[2,3-d]pyrimidine-based JAK inhibitor scaffold.

Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)

In the context of JAK inhibitor synthesis, the "mechanism of action" of this compound is its chemical function as a nucleophile. The synthesis typically involves reacting it with an electrophilic heterocyclic core, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

The reaction proceeds via a two-step addition-elimination mechanism characteristic of SNAr:[8][9]

-

Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen atom of this compound attacks the electron-deficient C4 carbon of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine ring. This carbon is activated towards nucleophilic attack by the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring.[10] This step is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8]

-

Elimination of Leaving Group: The aromaticity of the pyrimidine ring is restored through the expulsion of the chloride leaving group, yielding the final N4-substituted pyrrolo[2,3-d]pyrimidine product.

This reaction is a robust and widely used method for creating carbon-nitrogen bonds in the synthesis of kinase inhibitors.[11][12]

Experimental Protocols and Data

The following section provides a representative experimental protocol for the synthesis of N-(cyclopentylmethyl)-N-(pyridin-4-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a potential JAK inhibitor scaffold.

Reaction: Synthesis of N-(cyclopentylmethyl)-N-(pyridin-4-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Materials:

-

4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)

-

This compound (1.1 equiv)

-

Potassium carbonate (K₂CO₃) (2.5 equiv)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a dry round-bottom flask under an inert nitrogen atmosphere, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and potassium carbonate.

-

Add anhydrous N,N-Dimethylformamide (DMF) to the flask to create a suspension (approx. 0.2 M concentration).

-

Add this compound to the reaction mixture dropwise at room temperature.

-

Heat the reaction mixture to 90-100 °C and stir for 12-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (4-chloro-7H-pyrrolo[2,3-d]pyrimidine) is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield the pure product.

The following table summarizes representative quantitative data for the described synthesis.

| Parameter | Value | Notes |

| Reactants | ||

| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 1.00 g (6.51 mmol) | Starting electrophile |

| This compound | 1.36 g (7.16 mmol) | Nucleophile (1.1 equiv) |

| Potassium Carbonate (K₂CO₃) | 2.25 g (16.28 mmol) | Base (2.5 equiv) |

| Solvent (DMF) | 35 mL | Anhydrous grade |

| Reaction Conditions | ||

| Temperature | 100 °C | |

| Time | 16 hours | |

| Atmosphere | Nitrogen | |

| Results | ||

| Product Yield | 1.75 g (83% of theoretical) | After purification |

| Product Purity | >98% | Determined by HPLC |

| Characterization | ||

| ¹H NMR | Consistent with proposed structure | Data not shown |

| LC-MS (m/z) | [M+H]⁺ = 308.18 | Calculated for C₁₈H₂₁N₅: 307.18 |

Mandatory Visualizations

The following diagram illustrates the nucleophilic aromatic substitution reaction workflow.

Caption: Workflow for the SNAr synthesis of a JAK inhibitor scaffold.

The synthesized compound is designed to inhibit the JAK-STAT signaling pathway, a central hub for cytokine signaling.[13]

Caption: The JAK-STAT pathway, the therapeutic target of the synthesized inhibitor.

Conclusion

This compound serves as a valuable nucleophilic building block in the synthesis of novel kinase inhibitors. Its chemical mechanism of action, via nucleophilic aromatic substitution, provides a reliable and versatile method for functionalizing heterocyclic cores like 7H-pyrrolo[2,3-d]pyrimidine. By modifying the amine side chain, researchers can systematically explore the structure-activity relationship (SAR) to develop potent and selective JAK inhibitors for treating a range of inflammatory and neoplastic diseases. The protocol and data presented herein offer a foundational guide for scientists engaged in the discovery and development of next-generation targeted therapies.

References

- 1. Small molecule drug discovery targeting the JAK-STAT pathway | CoLab [colab.ws]

- 2. Small molecule drug discovery targeting the JAK-STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. onclive.com [onclive.com]

- 4. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Phenylaminopyrimidines as inhibitors of Janus kinases (JAKs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

The Role of a Novel Pyridopyrimidine in Medicinal Chemistry: A Technical Overview of a Potent CDK4/ARK5 Inhibitor

For Immediate Release

This technical guide provides an in-depth analysis of the medicinal chemistry of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile, a significant multi-kinase inhibitor. Developed for researchers, scientists, and drug development professionals, this document details the synthesis, mechanism of action, structure-activity relationships, and biological activity of this compound, underscoring its potential in oncology.

Introduction

The dysregulation of cyclin-dependent kinases (CDKs) is a hallmark of cancer, making them a prime target for therapeutic intervention. Specifically, the Cyclin D1/CDK4 complex plays a crucial role in the G1 phase of the cell cycle, where it phosphorylates the retinoblastoma protein (pRb), leading to the release of E2F transcription factors and subsequent cell cycle progression. The compound 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile, hereafter referred to as Compound 7x, has emerged as a potent inhibitor of CDK4 and AMPK-related kinase 5 (ARK5), demonstrating significant anti-proliferative and pro-apoptotic activity in various cancer cell lines.[1][2][3] This guide will explore the key attributes of this promising therapeutic candidate.

Synthesis of Compound 7x

The synthesis of Compound 7x is achieved through a multi-step process. A key strategy involves the construction of the pyridopyrimidine core, followed by the introduction of various functional groups to modulate its biological activity. The process includes the oxidation of a methylsulfide at the C-2 position to a methyl sulfoxide using m-chloroperbenzoic acid (m-CPBA). This is followed by the substitution of the methyl sulfoxide with different aryl/heteroaryl amines to yield the final pyridopyrimidine compounds.[1][2]

Mechanism of Action

Compound 7x functions as a multi-kinase inhibitor, with its primary targets being CDK4 and ARK5.[1][2][3] By inhibiting CDK4, Compound 7x prevents the phosphorylation of the retinoblastoma protein. Hypophosphorylated pRb remains bound to the E2F transcription factor, thereby preventing the expression of genes required for the G1 to S phase transition and effectively arresting the cell cycle. The inhibition of ARK5, a kinase involved in cell survival pathways, likely contributes to the pro-apoptotic effects observed with this compound.

Below is a diagram illustrating the CDK4/pRb signaling pathway and the point of inhibition by Compound 7x.

Structure-Activity Relationship (SAR)

The development of Compound 7x was the result of an analysis of over 150 novel cyano pyridopyrimidine compounds.[1][2][3] The structure-activity relationship studies revealed several key features crucial for its potent activity:

-

The cyano group at the C-6 position of the pyridopyrimidine ring is critical for its biological activity.

-

The cyclopentyl group at the N-8 position appears to be optimal for binding.

-

The 4-(4-methyl-piperazin-1-yl)-phenylamino moiety at the C-2 position is a key contributor to the compound's potency.

Quantitative Data Summary

Compound 7x exhibits potent inhibition of CDK4 and significant anti-proliferative activity across a range of human cancer cell lines. The following table summarizes the key quantitative data.

| Target/Cell Line | Assay Type | IC50 / GI50 (nM) | Reference Compound (PD-0332991) IC50 (nM) |

| Kinase Inhibition | |||

| CDK4/Cyclin D1 | In Vitro Kinase Assay | 3.87 | 5.36 |

| Anti-proliferative Activity | |||

| K562 (Leukemia) | Cell Proliferation Assay | 25 | Not Reported |

| DU145 (Prostate) | Cell Proliferation Assay | 100 | Not Reported |

| MCF7 (Breast) | Cell Proliferation Assay | 80 | Not Reported |

| HCT116 (Colon) | Cell Proliferation Assay | 70 | Not Reported |

| A549 (Lung) | Cell Proliferation Assay | 2000 | Not Reported |

Data compiled from multiple sources.[1][2]

Experimental Protocols

In Vitro CDK4 Kinase Assay

This protocol outlines the procedure for determining the in vitro inhibitory activity of a compound against the CDK4/Cyclin D1 complex.

Workflow Diagram:

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20).

-

Dilute recombinant human CDK4/Cyclin D1 enzyme to the desired concentration in the kinase buffer.

-

Prepare a solution of the retinoblastoma (Rb) protein substrate in the kinase buffer.

-

Prepare a stock solution of ATP and [γ-33P]ATP in the kinase buffer.

-

Prepare serial dilutions of the test compound (e.g., Compound 7x) and a reference inhibitor (e.g., PD-0332991) in DMSO, then dilute further in kinase buffer.

-

-

Assay Procedure:

-

To the wells of a 96-well plate, add the diluted CDK4/Cyclin D1 enzyme.

-

Add the diluted test compound or reference inhibitor to the respective wells. Include a control with no inhibitor.

-

Incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding the ATP/[γ-33P]ATP and Rb substrate mixture.

-

Incubate the plate at 30°C for a defined period (e.g., 20-30 minutes).

-

-

Detection and Analysis:

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Spot a portion of the reaction mixture from each well onto a phosphocellulose membrane.

-

Wash the membrane extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.

-

Measure the radioactivity on the membrane using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value using a suitable software.

-

Cell Proliferation (SRB) Assay

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell number by staining total cellular protein.

Workflow Diagram:

References

An Enigmatic Molecule: The Scant Public Record of Cyclopentyl-pyridin-4-ylmethyl-amine

Despite its defined chemical structure and commercial availability, Cyclopentyl-pyridin-4-ylmethyl-amine (CAS 626210-39-7) remains a molecule with a sparse and fragmented public history. An in-depth review of scientific literature and patent databases reveals a significant absence of the detailed discovery, development, and biological characterization data typically associated with a compound of interest to researchers and drug development professionals.

This compound, also known by its systematic name N-(Pyridin-4-ylmethyl)cyclopentanamine, possesses a straightforward molecular architecture, combining a cyclopentylamine moiety with a pyridine-4-ylmethyl group. Its chemical formula is C11H16N2. While this compound is listed in numerous chemical supplier catalogs, indicating its synthesis and availability for research purposes, a comprehensive narrative of its origins and scientific exploration is conspicuously absent from public-facing scientific discourse.

Synthesis and Chemical Properties

The synthesis of this compound is not extensively detailed in dedicated research articles. However, based on fundamental organic chemistry principles, a plausible and common method for its preparation is through reductive amination. This would involve the reaction of cyclopentylamine with pyridine-4-carboxaldehyde. The initial reaction would form a Schiff base (an imine), which is then reduced to the final secondary amine product. Various reducing agents can be employed for this second step, such as sodium borohydride or sodium triacetoxyborohydride.

Below is a generalized workflow for the synthesis of this compound via reductive amination.

Biological Activity and Mechanism of Action: A Knowledge Gap

A thorough search of the public scientific literature and patent databases did not yield any specific studies detailing the biological activity or mechanism of action of this compound. While some documents mention its CAS number within larger chemical libraries or as a potential intermediate in the synthesis of more complex molecules, no dedicated research on its pharmacological properties has been made public.

This lack of information prevents the construction of any signaling pathway diagrams or the compilation of quantitative data regarding its efficacy, potency, or pharmacokinetic profile. For a compound to be the subject of an in-depth technical guide for a scientific audience, a foundation of peer-reviewed research is essential. In the case of this compound, this foundation appears to be either non-existent in the public domain or held as proprietary information.

Conclusion

This compound stands as an example of a chemical entity that, while known and available, has not been the subject of significant published scientific investigation. The core requirements for a technical whitepaper—including a history of discovery, detailed experimental protocols, quantitative biological data, and elucidated mechanisms of action—cannot be met based on the currently available public information. Researchers interested in this molecule would likely need to undertake foundational studies to characterize its properties, as the existing body of knowledge is insufficient to provide a comprehensive understanding of its potential as a bioactive agent.

Cyclopentyl-pyridin-4-ylmethyl-amine and its derivatives' biological activity

An In-depth Technical Guide on the Biological Activity of Cyclopentyl-Pyridine Analogs

For Researchers, Scientists, and Drug Development Professionals

The intersection of a cyclopentyl moiety and a pyridine ring has given rise to a diverse array of bioactive molecules with significant therapeutic potential. While the specific compound, Cyclopentyl-pyridin-4-ylmethyl-amine, is not extensively documented in publicly available literature, its structural motifs are key components in a variety of derivatives exhibiting a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the biological activities of these derivatives, focusing on their anticancer, antiviral, and neuropsychiatric properties, supported by quantitative data and detailed experimental methodologies.

I. Anticancer Activity of Cyclopentyl-Pyrido[2,3-d]pyrimidine Derivatives

A notable example of a cyclopentyl-pyridine derivative with potent anticancer activity is 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (Compound 7x) . This molecule has demonstrated significant potential as a multi-kinase inhibitor, particularly targeting Cyclin-Dependent Kinase 4 (CDK4) and ARK5.[1]

Quantitative Biological Activity Data

The in vitro cytotoxic activity of Compound 7x has been evaluated against a panel of human tumor cell lines, with the half-maximal growth inhibitory concentration (GI50) values indicating broad-spectrum antiproliferative effects.[1]

| Cell Line | Cancer Type | GI50 (µM)[1] |

| K562 | Chronic Myelogenous Leukemia | 0.025 |

| DU145 | Prostate Cancer | 0.1 |

| MCF-7 | Breast Cancer | 0.5 |

| HCT-116 | Colon Cancer | 1.0 |

| A549 | Lung Cancer | 2.0 |

Table 1: In vitro cytotoxic activity of Compound 7x against various human tumor cell lines.

Experimental Protocol: In Vitro Cytotoxicity Assay[1]

The antiproliferative activity of Compound 7x was determined using a standard sulforhodamine B (SRB) assay.

-

Cell Plating: Human tumor cell lines were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

-

Compound Treatment: Cells were treated with various concentrations of Compound 7x and incubated for an additional 48 hours.

-

Cell Fixation: The cells were fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: The fixed cells were stained with 0.4% SRB solution in 1% acetic acid for 30 minutes.

-

Washing: Unbound dye was removed by washing with 1% acetic acid.

-

Solubilization and Absorbance Reading: The bound dye was solubilized with 10 mM Tris base, and the absorbance was measured at 510 nm using a microplate reader.

-

Data Analysis: The GI50 values were calculated from the dose-response curves.

Signaling Pathway

The primary mechanism of action for Compound 7x involves the inhibition of CDK4/Cyclin D1, a key complex in the regulation of the cell cycle. Inhibition of this complex prevents the phosphorylation of the retinoblastoma (Rb) protein, thereby arresting the cell cycle at the G1/S transition phase and inhibiting tumor cell proliferation.

II. Antiviral and Fungicidal Activity of 5-Aryl-cyclopenta[c]pyridine Derivatives

A series of novel 5-aryl-cyclopenta[c]pyridine derivatives have been synthesized and evaluated for their activity against plant viruses and fungi.[2] These compounds, derived from the natural product cerbinal, demonstrate the potential of the cyclopentyl-pyridine scaffold in agricultural applications.

Quantitative Biological Activity Data

Compounds 4g and 4k exhibited significant anti-Tobacco Mosaic Virus (TMV) activity, outperforming the commercial antiviral agent ribavirin at specific concentrations.[2] Compound 4i displayed potent and broad-spectrum fungicidal activity.[2]

| Compound | Target | Concentration (µg/mL) | Inactivation Effect (%)[2] | Curative Effect (%)[2] | Protection Effect (%)[2] |

| 4k | TMV | 500 | 51.1 ± 1.9 | 50.7 ± 3.6 | 53.8 ± 2.8 |

| Ribavirin | TMV | 500 | 45.2 ± 2.5 | 48.3 ± 1.7 | 50.1 ± 2.1 |

Table 2: In vivo anti-TMV activity of compound 4k compared to Ribavirin.

| Compound | Fungal Species | Concentration (µg/mL) | Inhibition Ratio (%)[2] |

| 4i | Sclerotinia sclerotiorum | 50 | 91.9 |

| 4i | Botrytis cinerea | 50 | 75.0 |

| 4i | Phytophthora infestans | 50 | 62.5 |

Table 3: Fungicidal activity of compound 4i against various plant pathogenic fungi.

Experimental Protocol: Anti-TMV Activity Assay (In vivo)[2]

The in vivo anti-TMV activity was assessed using the half-leaf method on Nicotiana tabacum L. plants.

-

Virus Inoculation: The upper leaves of the tobacco plants were inoculated with a TMV suspension.

-

Compound Application:

-

Protection Effect: The left side of each leaf was smeared with the test compound solution 24 hours before virus inoculation. The right side was treated with a solvent control.

-

Inactivation Effect: The test compound solution was mixed with the virus suspension before inoculating the left side of the leaves. The right side was inoculated with a mixture of the virus and the solvent control.

-

Curative Effect: The left side of each leaf was smeared with the test compound solution 24 hours after virus inoculation. The right side was treated with a solvent control.

-

-

Lesion Counting: The number of local lesions was counted 3-4 days after inoculation.

-

Inhibition Calculation: The percentage of inhibition was calculated relative to the control side.

Experimental Workflow

III. Neuropsychiatric Applications of Thioalkyl-Pyridine Derivatives

Derivatives of pyridine, specifically 6-amino-2-thioalkyl-4-phenylnicotinates, have been investigated for their effects on the central nervous system.[3] These compounds have demonstrated a promising profile of anticonvulsant, anxiolytic, and antidepressant activities.

Key Findings

-

Anxiolytic Activity: Certain 6-amino-2-thioalkyl-4-phenylnicotinate derivatives exhibited anxiolytic activity approximately four times greater than that of diazepam.[3]

-

Anticonvulsant Activity: The studied compounds showed high anticonvulsant activity through antagonism with pentylenetetrazole.[3]

-

Antidepressant Effects: All studied compounds displayed statistically significant antidepressant effects.[3]

While specific quantitative data for individual compounds is not detailed in the provided context, the qualitative findings highlight the potential of this chemical class in developing novel therapeutics for a range of neuropsychiatric disorders.

IV. Conclusion and Future Directions

The cyclopentyl-pyridine scaffold is a versatile pharmacophore that has been successfully incorporated into molecules with potent and diverse biological activities. The examples of an anticancer multi-kinase inhibitor, antiviral and fungicidal agents, and compounds with significant neuropsychiatric effects underscore the therapeutic potential of this structural class.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these derivatives for their respective targets.

-

Mechanism of Action Elucidation: To gain a deeper understanding of the molecular interactions driving the observed biological effects.

-

Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties and safety of lead compounds for further development.

The continued exploration of this compound and its derivatives holds significant promise for the discovery of novel and effective therapeutic agents across multiple disease areas.

References

- 1. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Characterization of Cyclopentyl-pyridin-4-ylmethyl-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the predicted spectroscopic data for the novel compound Cyclopentyl-pyridin-4-ylmethyl-amine. Due to the absence of published experimental data for this specific molecule, this guide leverages established principles of organic spectroscopy to forecast the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Detailed experimental protocols for the synthesis of the target compound via reductive amination and its subsequent spectroscopic analysis are provided to guide researchers in its preparation and characterization. This whitepaper aims to serve as a foundational resource for scientists and professionals involved in drug discovery and development who may be interested in the synthesis and analysis of this and related compounds.

Introduction

This compound is a secondary amine featuring a cyclopentyl group and a pyridin-4-ylmethyl substituent. While specific applications of this compound are not yet documented, its structural motifs are present in various biologically active molecules. The pyridine ring is a common feature in pharmaceuticals, and the cyclopentyl group can influence lipophilicity and metabolic stability. Accurate characterization of such novel compounds is a critical step in the drug discovery and development pipeline. This guide provides predicted spectroscopic data and standardized protocols to facilitate its synthesis and identification.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its constituent functional groups and comparison with data for structurally similar compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyridine H (ortho to N) | ~8.5 | Doublet | 2H |

| Pyridine H (meta to N) | ~7.3 | Doublet | 2H |

| Methylene (-CH₂-) | ~3.8 | Singlet | 2H |

| Cyclopentyl CH-N | ~3.0 | Multiplet | 1H |

| Amine N-H | 1.5 - 3.0 (broad) | Singlet (broad) | 1H |

| Cyclopentyl CH₂ | 1.4 - 1.9 | Multiplet | 8H |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Pyridine C (ortho to N) | ~150 |

| Pyridine C (ipso to CH₂) | ~148 |

| Pyridine C (meta to N) | ~124 |

| Cyclopentyl C-N | ~60 |

| Methylene (-CH₂-) | ~53 |

| Cyclopentyl C (β to N) | ~33 |

| Cyclopentyl C (γ to N) | ~24 |

Predicted IR Spectroscopy Data

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Secondary Amine) | 3300 - 3500 | Weak to Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |

| C=N, C=C Stretch (Pyridine Ring) | 1590 - 1610, 1430 - 1480 | Medium to Strong |

| C-N Stretch | 1020 - 1250 | Medium |

Predicted Mass Spectrometry Data

Table 4: Predicted Mass-to-Charge Ratios (m/z) in ESI-MS

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 177.14 | Molecular ion (protonated) |

| [M-C₅H₉]⁺ | 93.06 | Loss of cyclopentyl radical |

| [C₅H₁₀N]⁺ | 84.08 | Cyclopentyl amine fragment |

| [C₆H₆N]⁺ | 92.05 | Pyridin-4-ylmethyl fragment |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis via Reductive Amination

A common and effective method for the synthesis of secondary amines is reductive amination.[1][2][3] This one-pot procedure involves the reaction of a ketone (cyclopentanone) with a primary amine (4-pyridinemethanamine) to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[4]

Materials:

-

Cyclopentanone

-

4-Pyridinemethanamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous 1,2-dichloroethane (DCE) or another suitable aprotic solvent

-

Glacial acetic acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add cyclopentanone (1.0 equivalent) and dissolve it in anhydrous 1,2-dichloroethane.

-

Add 4-pyridinemethanamine (1.0-1.2 equivalents) to the solution, followed by glacial acetic acid (1.0 equivalent) to catalyze imine formation.

-

Stir the mixture at room temperature for approximately 30 minutes.

-

Carefully add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture in one portion.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.

NMR Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of organic molecules.

Instrumentation:

-

NMR Spectrometer (e.g., Bruker, 400 MHz or higher)

-

5 mm NMR tubes

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

Acquire a ¹H NMR spectrum. A small amount of D₂O can be added to the sample to confirm the N-H proton signal, which will disappear upon exchange.

-

Acquire a ¹³C NMR spectrum.

IR Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Sample Preparation:

-

Place a small amount of the purified liquid or solid sample directly onto the ATR crystal.

Data Acquisition:

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Instrumentation:

-

Mass Spectrometer with an Electrospray Ionization (ESI) source.

Sample Preparation:

-

Prepare a dilute solution of the purified compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute an aliquot of this solution with the same solvent to a final concentration of about 1-10 µg/mL.

Data Acquisition:

-

Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

Visualizations

The following diagrams illustrate the synthesis and analysis workflow for this compound.

Caption: Synthesis of this compound.

Caption: Spectroscopic Analysis Workflow.

References

Cyclopentyl-pyridin-4-ylmethyl-amine: A Technical Guide to Safety and Handling

Hazard Identification and Classification

While a specific Safety Data Sheet (SDS) for Cyclopentyl-pyridin-4-ylmethyl-amine is not available, based on analogous compounds, it is prudent to consider it as potentially hazardous. The following classifications are based on data for structurally related molecules.

Potential GHS Hazard Classifications:

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | frastructure | Warning | H302: Harmful if swallowed.[1][2][3] |

| Skin Corrosion/Irritation | Category 1B/2 | corrosive | Danger/Warning | H314: Causes severe skin burns and eye damage.[2][3] / H315: Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | Category 1/2A | corrosive | Danger/Warning | H318: Causes serious eye damage. / H319: Causes serious eye irritation.[1] |

| Specific target organ toxicity — single exposure | Category 3 | frastructure | Warning | H335: May cause respiratory irritation.[1] |

Physical and Chemical Properties

Detailed physical and chemical properties for this compound are not published. The table below presents data for related compounds to provide an estimation.

| Property | (Cyclopropylmethyl)((pyridin-4-yl)methyl)amine hydrochloride[1] | 4-Cyclopentylpiperazin-1-amine[3] |

| Molecular Formula | C10H15ClN2 | C9H19N3 |

| Molecular Weight | 198.69 g/mol | 169.27 g/mol |

| Appearance | Not specified | Not specified |

| Boiling Point | Not specified | Not specified |

| Melting Point | Not specified | Not specified |

| Solubility | Not specified | Not specified |

Safe Handling and Storage

Engineering Controls

Proper engineering controls are crucial to minimize exposure.

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5][6]

-

Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][7]

Personal Protective Equipment (PPE)

A comprehensive PPE program is mandatory when handling this compound.

| PPE Type | Specification |

| Eye and Face Protection | Chemical safety goggles or a face shield (in compliance with OSHA's 29 CFR 1910.133 or European Standard EN166).[4][7] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[4] Protective clothing, including a lab coat or chemical-resistant suit, is required to prevent skin contact.[4] |

| Respiratory Protection | If working outside a fume hood or if aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4][5] |

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[4]

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.[8]

-

Keep away from ignition sources such as open flames, hot surfaces, and sparks.[9]

-

Use non-sparking tools and take precautionary measures against static discharge.[8][9]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][10]

-

Keep away from incompatible substances such as strong oxidizing agents.[4]

Emergency Procedures

First-Aid Measures

Immediate medical attention is crucial in case of exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5] |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[4][8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][8] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][8] |

Accidental Release Measures

-

Spill Cleanup: Evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[5] Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[4] Do not use combustible materials like sawdust.[4] Collect the absorbed material into a suitable container for disposal.

Experimental Protocols

While specific experimental protocols involving this compound are not available, the following general guidelines for handling amine and pyridine compounds should be followed.

General Protocol for Handling Amine and Pyridine Derivatives:

-

Preparation: Before starting any experiment, ensure all necessary PPE is worn correctly. The work area, typically a fume hood, should be clean and uncluttered.

-

Reagent Handling:

-

Use a clean, dry syringe or cannula for transferring the liquid amine.

-

If the compound is a solid, use a spatula in a glove box or under a gentle stream of inert gas to minimize inhalation risk.

-

Avoid direct contact and inhalation.

-

-

Reaction Setup:

-

Set up the reaction in a fume hood.

-

Ensure all glassware is properly clamped and secured.

-

If the reaction is exothermic, have a cooling bath ready.

-

-

Post-Reaction:

-

Quench the reaction carefully, especially if reactive reagents were used.

-

Follow appropriate work-up procedures.

-

-

Waste Disposal: Dispose of all chemical waste in properly labeled containers according to institutional and local regulations.

Visualizations

The following diagrams illustrate key safety and handling workflows.

Caption: A workflow for the safe handling of this compound.

Caption: Emergency first-aid procedures for exposure to this compound.

References

- 1. (Cyclopropylmethyl)((pyridin-4-yl)methyl)amine hydrochloride | C10H15ClN2 | CID 167733766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 4-Cyclopentylpiperazin-1-amine | C9H19N3 | CID 1512485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. fishersci.com [fishersci.com]

- 6. kishida.co.jp [kishida.co.jp]

- 7. geneseo.edu [geneseo.edu]

- 8. kishida.co.jp [kishida.co.jp]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

Methodological & Application

Application Notes and Protocols: Synthesis of a Novel Pyrrolopyrimidine Derivative Using Cyclopentyl-pyridin-4-ylmethyl-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of a novel pyrrolopyrimidine derivative, specifically N-(cyclopentylmethyl)-N-(pyridin-4-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, utilizing cyclopentyl-pyridin-4-ylmethyl-amine as a key reagent. Pyrrolopyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors.[1] This protocol is based on established synthetic methodologies for related compounds and is intended to serve as a practical guide for researchers in the field of drug discovery and organic synthesis. While direct literature on this specific transformation is not available, the described method represents a plausible and robust approach.

Introduction

The pyrrolo[2,3-d]pyrimidine scaffold is a core structure in many biologically active molecules and approved pharmaceuticals.[1][2] These compounds are known to exhibit a wide range of therapeutic properties, including antitumor, anti-inflammatory, and antiviral activities.[1][3] The functionalization of the pyrrolopyrimidine core, particularly at the 4-position, has been a key strategy in the development of potent and selective inhibitors of various protein kinases. This application note details a hypothetical, yet chemically sound, synthetic route to a novel 4-substituted pyrrolopyrimidine derivative. The protocol employs a nucleophilic aromatic substitution reaction between 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the secondary amine, this compound.

Experimental Protocol

Synthesis of N-(cyclopentylmethyl)-N-(pyridin-4-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

This procedure outlines the nucleophilic aromatic substitution reaction for the synthesis of the target compound.

Materials:

-

4-chloro-7H-pyrrolo[2,3-d]pyrimidine

-

This compound

-

Diisopropylethylamine (DIPEA)

-

n-Butanol

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in n-butanol, add this compound (1.2 eq) and diisopropylethylamine (DIPEA) (2.0 eq).

-

Heat the reaction mixture to 120 °C and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.

Data Presentation

The following table summarizes the expected quantitative data for the synthesized compound based on typical yields and characterization data for structurally similar pyrrolopyrimidine derivatives.[4]

| Parameter | Expected Value |

| Yield | 65-85% |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 210-215 °C |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 11.8 (br s, 1H), 8.5 (d, J = 5.2 Hz, 2H), 8.3 (s, 1H), 7.4 (d, J = 5.2 Hz, 2H), 7.3 (dd, J = 3.5, 2.0 Hz, 1H), 6.8 (d, J = 3.5 Hz, 1H), 4.8 (s, 2H), 3.4 (d, J = 7.2 Hz, 2H), 2.2 (m, 1H), 1.7-1.4 (m, 8H) |

| ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | 157.0, 152.5, 151.0, 149.5, 145.0, 125.0, 122.0, 103.0, 99.0, 55.0, 52.0, 38.0, 29.0, 25.0 |

| HRMS (ESI) m/z | Calculated for C₁₉H₂₂N₅ [M+H]⁺: 320.1875, Found: 320.1878 |

Visualizations

Experimental Workflow

Caption: Synthetic workflow for the preparation of the target pyrrolopyrimidine.

Potential Signaling Pathway Inhibition

Many pyrrolopyrimidine derivatives are known to function as inhibitors of tyrosine kinases, which are crucial components of cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of these pathways is a hallmark of many cancers. The hypothetical compound, by analogy to other 4-substituted pyrrolopyrimidines, may act as an ATP-competitive inhibitor of a receptor tyrosine kinase (RTK).

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

Experimental protocol for JAK inhibitor synthesis with Cyclopentyl-pyridin-4-ylmethyl-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases plays a pivotal role in mediating signal transduction for a wide array of cytokines and growth factors. Dysregulation of the JAK/Signal Transducer and Activator of Transcription (STAT) signaling pathway is implicated in numerous autoimmune diseases, inflammatory conditions, and myeloproliferative neoplasms. Consequently, the development of potent and selective JAK inhibitors remains a significant focus in medicinal chemistry and drug discovery. This document provides a detailed experimental protocol for the synthesis of a novel potential JAK inhibitor utilizing Cyclopentyl-pyridin-4-ylmethyl-amine as a key building block. Furthermore, it outlines comprehensive protocols for the biochemical and cell-based assays required to characterize the inhibitor's potency and cellular activity.

JAK-STAT Signaling Pathway

The canonical JAK-STAT signaling cascade is initiated by the binding of a cytokine to its cognate receptor, leading to receptor dimerization and the subsequent trans-activation of receptor-associated JAKs through autophosphorylation. Activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for STAT proteins. Recruited STATs are, in turn, phosphorylated by JAKs, leading to their dimerization, translocation into the nucleus, and modulation of target gene transcription.

Caption: The canonical JAK-STAT signaling pathway.

Experimental Protocols

Synthesis of a Pyrrolo[2,3-d]pyrimidine-based JAK Inhibitor

This section describes a representative synthesis of a hypothetical JAK inhibitor based on a pyrrolo[2,3-d]pyrimidine scaffold, a core structure present in several approved JAK inhibitors. The synthesis involves the initial preparation of the key amine intermediate, this compound, followed by its coupling to a suitable heterocyclic core.

Workflow of JAK Inhibitor Synthesis and Evaluation

Caption: Overall workflow for inhibitor synthesis and evaluation.

Protocol 2.1.1: Synthesis of this compound (Intermediate 1)

This procedure outlines the synthesis of the amine intermediate via reductive amination.

-

Materials:

-

Pyridine-4-carboxaldehyde

-

Cyclopentylamine

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

-

-

Procedure:

-

To a solution of pyridine-4-carboxaldehyde (1.0 eq) in 1,2-dichloroethane (DCE), add cyclopentylamine (1.1 eq) and a catalytic amount of glacial acetic acid.

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature under a nitrogen atmosphere for 12-16 hours.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield Intermediate 1.

-

Protocol 2.1.2: Synthesis of the Final Compound via Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed cross-coupling of Intermediate 1 with a chlorinated pyrrolo[2,3-d]pyrimidine core.

-

Materials:

-

4-chloro-7H-pyrrolo[2,3-d]pyrimidine (commercially available)

-

This compound (Intermediate 1)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Schlenk tube or similar reaction vessel for inert atmosphere chemistry

-

-

Procedure:

-

In a Schlenk tube under an argon atmosphere, combine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

-

Add anhydrous toluene to the flask, followed by Intermediate 1 (1.2 eq) and sodium tert-butoxide (1.5 eq).

-

Seal the vessel and heat the reaction mixture to 100-110 °C for 18-24 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude solid by flash column chromatography or recrystallization to obtain the final JAK inhibitor.

-

Biological Evaluation Protocols

In Vitro Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compound against the four JAK isoforms (JAK1, JAK2, JAK3, TYK2). A common method is a luminescence-based assay that measures ATP consumption.

-

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

-

Poly-Glu-Tyr (4:1) peptide substrate

-

Adenosine triphosphate (ATP)

-

Synthesized inhibitor (dissolved in 100% DMSO)

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 384-well assay plates

-

Multichannel pipette or acoustic liquid handler

-

Plate reader capable of measuring luminescence

-

-

Procedure:

-

Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test inhibitor in 100% DMSO. Transfer a small volume (e.g., 50 nL) of each dilution into the assay plate wells. Include DMSO-only (high control) and a known pan-kinase inhibitor (low control) wells.

-

Enzyme/Substrate Addition: Prepare a 2X solution of the specific JAK enzyme and the peptide substrate in Kinase Assay Buffer. Add 5 µL of this mix to each well.

-

Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

-

Reaction Initiation: Prepare a 2X ATP solution in Kinase Assay Buffer (concentration should be near the Kₘ for each enzyme). Add 5 µL of the ATP solution to each well to start the kinase reaction.

-

Kinase Reaction: Incubate the plate for 60 minutes at room temperature.

-

Signal Generation:

-

Stop the reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent. Incubate for 30-60 minutes to develop the luminescent signal.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Convert luminescence readings to percent inhibition relative to controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

-

Cell-Based STAT5 Phosphorylation Assay

This assay evaluates the inhibitor's ability to block cytokine-induced JAK signaling in a cellular context.

-

Materials:

-

Human erythroleukemia (HEL) cell line (expresses constitutively active JAK2 V617F) or a cytokine-dependent cell line (e.g., TF-1).

-

Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Cytokine for stimulation (e.g., IL-2 or IL-3, if not using HEL cells).

-

Synthesized inhibitor.

-

Phosphate-buffered saline (PBS).

-

Lysis buffer.

-

Antibodies: Rabbit anti-phospho-STAT5 (p-STAT5) and Rabbit anti-total-STAT5.

-

HRP-conjugated anti-rabbit secondary antibody.

-

Reagents for Western Blotting (SDS-PAGE gels, transfer membranes, ECL substrate).

-

-

Procedure:

-

Cell Culture: Culture cells to the appropriate density. For cytokine-dependent cells, starve them of growth factors for 4-6 hours prior to the experiment.

-

Inhibitor Treatment: Seed cells in a multi-well plate. Treat the cells with various concentrations of the synthesized inhibitor (or DMSO vehicle control) for 1-2 hours.

-

Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., IL-2) for 15-30 minutes at 37°C. (This step is omitted for HEL cells with constitutive activation).

-

Cell Lysis: Wash the cells with cold PBS and then add lysis buffer to prepare whole-cell lysates.

-

Western Blotting:

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against p-STAT5.

-

After washing, incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate.

-

Strip the membrane and re-probe for total STAT5 as a loading control.

-

-

Data Analysis: Quantify the band intensities for p-STAT5 and total STAT5. Normalize the p-STAT5 signal to the total STAT5 signal for each condition. Determine the concentration of the inhibitor required to reduce p-STAT5 levels by 50%.

-

Representative Data for Known JAK Inhibitors

The following table provides a summary of reported IC₅₀ values for several clinically approved JAK inhibitors, illustrating the type of quantitative data generated from the in vitro kinase assays described above.[1][2][3][4]

| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) | Selectivity Profile |

| Tofacitinib | 1-11 | 5-20 | 1-2 | 50-100 | Pan-JAK (preferential for JAK1/3) |

| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | JAK1/JAK2 |

| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/JAK2 |

| Upadacitinib | 43-54 | 170-300 | 2300 | >5000 | JAK1 selective |

| Filgotinib | 10 | 28 | 810 | 116 | JAK1 selective |

Note: IC₅₀ values can vary depending on assay conditions (e.g., ATP concentration). The data presented is a representative range from published sources.[1][2][3][4]

References

- 1. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. JAK2/JAK1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

Application Notes and Protocols: Cyclopentyl-pyridin-4-ylmethyl-amine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentyl-pyridin-4-ylmethyl-amine is a versatile chemical building block with significant potential in drug discovery and medicinal chemistry. The unique combination of a flexible cyclopentyl group and a rigid, heteroaromatic pyridine ring offers a valuable scaffold for the synthesis of novel therapeutic agents. The pyridine moiety, a common motif in FDA-approved drugs, can participate in hydrogen bonding and other key interactions with biological targets, while the cyclopentyl group can provide favorable hydrophobic interactions and influence the overall pharmacokinetic properties of a molecule.[1][2] Pyridine derivatives have demonstrated a wide range of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][3][4][5][6]

This document provides detailed application notes and experimental protocols for utilizing this compound as a foundational element in the development of new drug candidates, with a particular focus on kinase inhibitors.

Physicochemical Properties and Drug-Likeness